4-Oxocyclohexanecarboxylic acid

Overview

Description

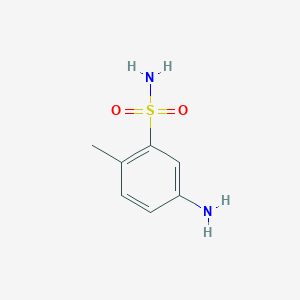

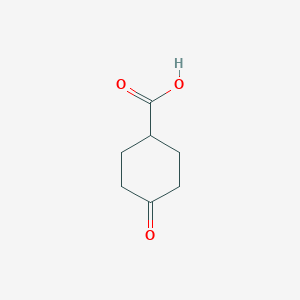

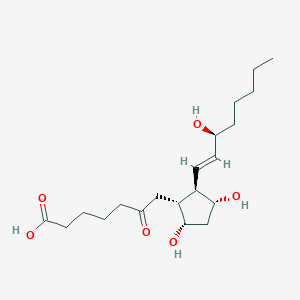

4-Oxocyclohexanecarboxylic acid (4-OCHCA) is a cyclic organic compound with the chemical formula C6H8O3. It is a cyclic carboxylic acid that is found in some natural products and is used in various synthetic organic reactions. 4-OCHCA is a versatile compound that has been studied for its potential applications in scientific research, drug development, and industrial processes.

Scientific Research Applications

Photolysis Studies : Arnold, Scaiano, Bucher, and Sander (1992) explored the use of 4-oxocyclohexanecarboxylic acid in laser flash photolysis studies. They discovered that carbene 1, formed indirectly in 1,1,2-trichlorotrifluoroethane, leads to the creation of carbonyl O-oxide and phenoxyl radical (Arnold, Scaiano, Bucher, & Sander, 1992).

Synthesis of Derivatives : Škarić and Turjak-Zebić (1979) utilized this compound derivatives for synthesizing 4, 5, 6, 7-tetrahydro-3-oxo-2H-indazole-6-carboxylic acid, highlighting its role in the creation of indazole (Škarić & Turjak-Zebić, 1979).

Atmospheric Chemistry Research : Kawamura and Ikushima (1993) identified oxalic acid, a derivative of this compound, as a significant component in urban aerosols. Their study highlighted the prevalence of various dicarboxylic acids in the environment (Kawamura & Ikushima, 1993).

Halogenation Reactions : Cox and Hutchinson (1974) studied the halogenation of 2-oxocyclohexanecarboxylic acid, finding that it is halogenated significantly faster than its methyl ester. This highlights the acid's unique reactivity and potential application in halogenation reactions (Cox & Hutchinson, 1974).

Polyol Synthesis : Liu et al. (2016) demonstrated that oxalic acid, a related compound, can effectively initiate CO2-based polyols. This application reduces reaction time and cost, indicating potential industrial applications (Liu et al., 2016).

Enzymatic Studies : Obata, Uebayasi, and Kaneda (1988) investigated the enzyme properties in reducing 4-oxocyclohexanecarboxylate, providing insights into biochemical pathways and enzymatic reactions (Obata, Uebayasi, & Kaneda, 1988).

Aromatization Pathways in Microorganisms : Kaneda, Tokuyama, and Obata (1995) researched the use of this compound in aromatization pathways by Corynebacterium cyclohexanicum. This study identified key intermediates and enzymes involved in converting this compound to 4-hydroxybenzoic acid, contributing to our understanding of microbial metabolism (Kaneda, Tokuyama, & Obata, 1995).

Catalysis Studies : Shul’pin, Attanasio, and Suber (1993) explored the use of related carboxylic acids in catalytic oxidation reactions. Their findings contribute to the field of green chemistry and the development of efficient catalytic systems (Shul’pin, Attanasio, & Suber, 1993).

Safety and Hazards

4-Oxocyclohexanecarboxylic acid poses safety concerns due to its slight toxicity, potential for skin and eye irritation, and flammability . Proper storage, ventilation, and personal protective equipment are essential for safe handling .

Relevant Papers Several papers have been published on this compound, including studies on its aromatization and its hydrogen bonding in the monohydrate of a d-keto acid . These papers provide valuable insights into the properties and potential applications of 4-Oxocyclohexicarboxylic acid.

Mechanism of Action

Target of Action

It’s known that this compound is used in the synthesis of β-alanine derivatives , which suggests that it may interact with enzymes or receptors involved in the metabolism or signaling pathways of β-alanine.

Mode of Action

It’s known that corynebacterium cyclohexanicum can degrade cyclohexanecarboxylic acid, a bacteriocide, through a pathway that includes the aromatization of 4-oxocyclohexanecarboxylic acid to 4-hydroxybenzoic acid . This suggests that this compound may undergo enzymatic transformations in biological systems.

Biochemical Pathways

The conversion of this compound to 4-hydroxybenzoic acid suggests that it may be involved in the metabolic pathways of aromatic compounds .

Result of Action

Its use in the synthesis of β-alanine derivatives suggests that it may influence cellular processes related to β-alanine metabolism .

properties

IUPAC Name |

4-oxocyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3/c8-6-3-1-5(2-4-6)7(9)10/h5H,1-4H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWLXUYGCLDGHJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80236325 | |

| Record name | 4-Ketocyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80236325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

874-61-3 | |

| Record name | 4-Oxocyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ketocyclohexanecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000874613 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ketocyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80236325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Oxocyclohexanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is known about the microbial degradation of 4-oxocyclohexanecarboxylic acid?

A1: Corynebacterium cyclohexanicum, a bacterium, can utilize this compound as its sole carbon source. This degradation process involves a two-step aromatization reaction catalyzed by two distinct desaturases. [, ]

Q2: Can you describe the two-step aromatization of this compound by Corynebacterium cyclohexanicum?

A2: In the first step, desaturase I converts this compound to (+)-4-oxocyclohex-2-enecarboxylic acid. Desaturase II then aromatizes (+)-4-oxocyclohex-2-enecarboxylic acid to 4-hydroxybenzoic acid, likely through a transient intermediate, 4-oxocyclohex-2,5-dienecarboxylic acid. [, ]

Q3: What are the characteristics of desaturase I from Corynebacterium cyclohexanicum?

A3: Desaturase I is a monomeric enzyme with a molecular weight of 67 kDa. It contains one tryptophan, one histidine, and two cysteine residues. The enzyme produces equimolar amounts of 4-oxocyclohex-2-enecarboxylic acid and hydrogen peroxide from this compound. []

Q4: What is known about the structure of this compound?

A4: this compound exists in a chiral conformation due to the rotation of the carboxyl group relative to the plane defined by the ketone group and its point of attachment to the cyclohexane ring. [, ]

Q5: How does this compound engage in hydrogen bonding?

A5: this compound exhibits interesting hydrogen bonding patterns. In its monohydrate form, a complex network forms where water molecules mediate hydrogen bonds between the carboxyl and ketone groups of different this compound molecules. [, ] The anhydrous form displays acid-to-ketone hydrogen-bonding, creating catemers – chains of molecules linked by hydrogen bonds. [, ]

Q6: Have any derivatives of this compound been synthesized?

A6: Yes, various derivatives have been synthesized. For example, optically active hexahydro-2H-azepin-2-ones with substitutions at the 5-position have been generated starting from this compound. [] Additionally, researchers have synthesized methylated derivatives to investigate structure-activity relationships, particularly related to antiplasmin activity. []

Q7: What is the significance of the synthesis of optically active hexahydro-2H-azepin-2-ones from this compound?

A7: These derivatives, also known as ε-caprolactams, are monomers capable of forming polymers similar to Nylon 6. Using optically pure monomers allows for greater control over the polymer's structure and properties. For example, introducing a polar substituent like hydroxymethyl can induce stereoregularity and favor hydrogen bonding within the polymer. []

Q8: Can you elaborate on the synthesis and application of trans-3-Ethyl-cis-2,6,6-trimethyl-4-oxocyclohexanecarboxylic acid?

A8: This compound serves as an intermediate in the synthesis of a potent estrogen. The ethyl ester of this compound undergoes anti-hydrogenation, resulting in a specific stereochemistry where the carboxyl group is cis to the 2-methyl group and trans to the 3-ethyl group. []

Q9: What is the role of trans-3-Ethyl-cis-2,6,6-trimethyl-4-oxocyclohexanecarboxylic acid in the formation of bicyclic lactones?

A9: When reacted with p-methoxyphenylmagnesium bromide and subsequently treated with acid, this compound can yield two isomeric bicyclic lactones. A kinetically favored δ-lactone forms rapidly and reversibly, while a thermodynamically favored γ-lactone forms after prolonged acid treatment. [, , , ]

Q10: Are there any applications of this compound in the development of antimalarial drugs?

A10: Research has explored the use of this compound in the synthesis of tetraoxane antimalarials. These compounds exhibit potent activity against various strains of Plasmodium falciparum, including drug-resistant strains. The mechanism of action of these tetraoxanes involves iron-mediated reactions leading to the formation of reactive oxygen species, which are believed to be toxic to the malaria parasite. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-1-[(S)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-[(R)-2-[(S)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-hydroxyethylamino]ethanol](/img/structure/B32391.png)

![N-[2-(11-methoxy-6,7-dihydro-5H-indolo[2,1-a][2]benzazepin-13-yl)ethyl]butanamide](/img/structure/B32412.png)